molecular formula C17H23N3O3 B11553323 N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide

Cat. No.: B11553323
M. Wt: 317.4 g/mol
InChI Key: VFEBBKWKNPJEPF-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylidene linkage, and a piperidinyl moiety. Its molecular formula is C16H22N4O3, and it has a molecular weight of 318.37 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-methylphenyl)-2-oxoacetohydrazide
  • N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-methoxyphenyl)-2-oxoacetohydrazide
  • N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-ethylphenyl)-2-oxoacetohydrazide

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(4-methylpiperidin-1-yl)-2-oxoacetohydrazide is unique due to its specific structural features, such as the presence of a piperidinyl moiety and an ethoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C17H23N3O3

Molecular Weight

317.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide

InChI

InChI=1S/C17H23N3O3/c1-3-23-15-6-4-14(5-7-15)12-18-19-16(21)17(22)20-10-8-13(2)9-11-20/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,21)/b18-12+

InChI Key

VFEBBKWKNPJEPF-LDADJPATSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)N2CCC(CC2)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C(=O)N2CCC(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.